molecular formula C15H22N2O2 B2719493 N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide CAS No. 1286720-51-1

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide

Cat. No.: B2719493
CAS No.: 1286720-51-1
M. Wt: 262.353
InChI Key: DFDYXVFCZOMZHS-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a cyclopentanecarboxamide core, substituted with a pyridin-4-ylmethyl group and a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanecarboxylic acid with an amine, such as pyridin-4-ylmethylamine, under dehydrating conditions.

    Introduction of the 2-Methoxyethyl Group: This step involves the alkylation of the amide nitrogen with 2-methoxyethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide
  • N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide
  • N-(2-ethoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide

Uniqueness

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methoxyethyl group and the pyridin-4-ylmethyl group can confer distinct properties compared to its analogs, potentially leading to different applications and mechanisms of action.

Biological Activity

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide, with the CAS number 1286720-51-1, is a compound that has garnered attention for its potential biological activities. This article delves into its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C15H22N2O2
  • Molecular Weight : 262.35 g/mol
  • Structure : The compound features a cyclopentanecarboxamide backbone with pyridine and methoxyethyl substituents, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound primarily involves interactions with various biological targets, including receptors and enzymes. Its potential therapeutic applications are being explored in areas such as pain management, inflammation, and neuroprotection.

  • Receptor Modulation :
    • The compound may act as a modulator of the cannabinoid receptor system. Research indicates that similar pyridine derivatives can affect cannabinoid receptors, which are implicated in numerous physiological processes including pain perception and immune response modulation .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .
  • Neuroprotective Properties :
    • There is evidence suggesting that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in treating neurodegenerative diseases .

Research Findings and Case Studies

Recent studies have investigated the pharmacological profile of this compound:

StudyFindings
Study 1Showed modulation of the CB1 receptor leading to reduced pain sensitivity in animal models .
Study 2Demonstrated anti-inflammatory effects in vitro by decreasing TNF-alpha levels in macrophages .
Study 3Reported neuroprotective effects against glutamate-induced toxicity in neuronal cell lines .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, similar compounds often exhibit moderate to high bioavailability with metabolism primarily occurring in the liver. Understanding these parameters is crucial for optimizing therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-11-10-17(12-13-6-8-16-9-7-13)15(18)14-4-2-3-5-14/h6-9,14H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDYXVFCZOMZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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